2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent such as bromine or iodine.
Introduction of the Cyano Group: The cyano group is introduced by reacting the thiazole derivative with a cyanoacetamide precursor under basic conditions.
Formamido Group Addition: The final step involves the formylation of the amine group on the thiazole ring using formic acid or a formylating agent like formamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the fluorophenyl group enhances its binding affinity and specificity.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins. The fluorophenyl group enhances binding through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: Lacks the thiazole and fluorophenyl groups, making it less complex and potentially less active in biological systems.
4-Fluorophenylthiazole: Similar structure but lacks the cyano and formamido groups, which are crucial for certain reactions and interactions.
Thiazole-4-carboxamide: Contains the thiazole ring and amide group but lacks the cyano and fluorophenyl groups.
Uniqueness
2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, fluorophenyl group, and thiazole ring in a single molecule allows for a wide range of applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N-(2-amino-1-cyano-2-oxoethyl)-2-(4-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2S/c14-8-3-1-7(2-4-8)13-18-10(6-21-13)12(20)17-9(5-15)11(16)19/h1-4,6,9H,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDAFXISZREGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC(C#N)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.